molecular formula C21H24N4O B15103148 2-(1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone

2-(1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone

Cat. No.: B15103148
M. Wt: 348.4 g/mol
InChI Key: KYSTWHITFHTVRD-UHFFFAOYSA-N
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Description

This compound features a 1H-indole moiety connected via an ethanone linker to a piperazine ring substituted with a 2-(2-pyridyl)ethyl group.

Properties

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

IUPAC Name

2-indol-1-yl-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C21H24N4O/c26-21(17-25-12-8-18-5-1-2-7-20(18)25)24-15-13-23(14-16-24)11-9-19-6-3-4-10-22-19/h1-8,10,12H,9,11,13-17H2

InChI Key

KYSTWHITFHTVRD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)CN3C=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to serotonin receptors or other tryptophan-binding proteins. The piperazine ring can enhance the binding affinity and selectivity of the compound for its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine-Indole-Ethanone Scaffolds

  • 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone (): Structural Difference: Replaces the 2-pyridylethyl group with a diphenylmethyl substituent on piperazine and modifies the indole with 3-isopropyl-2-methyl groups. The indole substituents could alter receptor selectivity .
  • (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (): Structural Difference: Substitutes the ethanone linker with a direct methanone bond and uses a benzyl group on piperazine. Impact: The benzyl group and indole-2-yl positioning may favor interactions with histamine receptors, as seen in related dual H1/H4 ligands .

Piperazine-Based Compounds with Varied Heterocycles

  • 2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one (): Structural Difference: Replaces indole-ethanone with isoindolinone and adds a 2-methoxyphenyl group to piperazine. Pharmacological Data: Exhibits high 5-HT1A receptor affinity (Ki < 10 nM), suggesting the methoxyphenyl-piperazine motif is critical for serotonin receptor targeting .
  • 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (): Structural Difference: Uses tetrazole instead of indole and piperidine instead of pyridylethyl-piperazine.

Benzimidazole and Benzimidazole Hybrids

  • 2-(Benzimidazol-2-ylmethylsulfanyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone (): Structural Difference: Replaces indole with benzimidazole and introduces a sulfanyl-methyl group. Potential Activity: Similar fluorophenyl-piperazine motifs are associated with antipsychotic or antihistamine effects .
  • Bifunctional Benzimidazole-Triazine Compounds () :

    • Structural Difference : Incorporates triazine and extended polyethylene glycol chains.
    • Pharmacological Data : Targets oncogenic kinases (e.g., MAPK) with high purity (≥82–97.9%), indicating that complex substituents can retain efficacy despite increased molecular weight .

Research Findings and Implications

  • Structural Flexibility : The piperazine-ethyl-indole scaffold allows extensive modification, enabling optimization for receptor specificity (e.g., 5-HT1A in vs. H1/H4 in ).
  • Substituent Effects : Bulky groups (e.g., diphenylmethyl ) enhance lipophilicity, while polar chains (e.g., pyridylethyl) may improve solubility or target engagement.
  • Synthetic Strategies: Coupling pre-functionalized intermediates (e.g., isoindolinones , tetrazoles ) is a common approach, though solvent and catalyst choices vary significantly.

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